O-Propan-2-yl propylcarbamothioate
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Overview
Description
O-Propan-2-yl propylcarbamothioate is a chemical compound known for its unique structure and properties It is an organic compound that contains a carbamothioate group, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propan-2-yl propylcarbamothioate typically involves the reaction of propyl isocyanate with isopropyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Propyl isocyanate} + \text{Isopropyl mercaptan} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Propan-2-yl propylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
O-Propan-2-yl propylcarbamothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Propan-2-yl propylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl propylcarbamothioate
- O-Butyl propylcarbamothioate
- O-Methyl propylcarbamothioate
Uniqueness
O-Propan-2-yl propylcarbamothioate is unique due to its specific isopropyl and propyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
133167-72-3 |
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Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
O-propan-2-yl N-propylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-4-5-8-7(10)9-6(2)3/h6H,4-5H2,1-3H3,(H,8,10) |
InChI Key |
FWJOCWFRSGXNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)OC(C)C |
Origin of Product |
United States |
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